Cas no 1396556-65-2 (ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate)

Ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazepane and piperazine scaffold, linked via a carbonyl group. This structure imparts versatility in medicinal chemistry applications, particularly as an intermediate in the synthesis of pharmacologically active molecules. The presence of both thiazepane and piperazine moieties enhances its potential for binding to diverse biological targets, making it valuable in drug discovery. The ethyl carboxylate group further improves solubility and reactivity, facilitating downstream modifications. Its well-defined stereochemistry and stability under standard conditions ensure consistent performance in synthetic workflows. This compound is suited for research in central nervous system (CNS) and antimicrobial agent development.
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate structure
1396556-65-2 structure
Product Name:ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate
CAS No:1396556-65-2
MF:C13H21N3O4S
MW:315.388541936874
CID:5400336
Update Time:2025-10-22

ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-[(hexahydro-5-oxo-1,4-thiazepin-3-yl)carbonyl]-1-piperazinecarboxylate
    • ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate
    • Inchi: 1S/C13H21N3O4S/c1-2-20-13(19)16-6-4-15(5-7-16)12(18)10-9-21-8-3-11(17)14-10/h10H,2-9H2,1H3,(H,14,17)
    • InChI Key: ICZVRHPQYKIBFY-UHFFFAOYSA-N
    • SMILES: N1(C(OCC)=O)CCN(C(C2NC(=O)CCSC2)=O)CC1

Experimental Properties

  • Density: 1.281±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 591.5±50.0 °C(Predicted)
  • pka: 14.66±0.40(Predicted)

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F6350-0036-2μmol
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate
1396556-65-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6350-0036-5μmol
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate
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F6350-0036-10μmol
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate
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F6350-0036-20μmol
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate
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ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate
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F6350-0036-3mg
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate
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Life Chemicals
F6350-0036-4mg
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate
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Life Chemicals
F6350-0036-5mg
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate
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F6350-0036-10mg
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ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate Related Literature

Additional information on ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate

Introduction to Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate (CAS No. 1396556-65-2)

Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1396556-65-2, belongs to a class of molecules that exhibit potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. The intricate architecture of this molecule, featuring a piperazine ring linked to a thiazepane core, makes it a subject of intense interest for researchers exploring novel pharmacological targets.

The molecular structure of Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate consists of several key functional groups that contribute to its biological activity. The piperazine moiety is known for its role in modulating neurotransmitter systems, while the thiazepane ring introduces additional complexity that can influence binding interactions with biological targets. This combination has led to investigations into its potential as an intermediate in the synthesis of drugs targeting conditions such as depression, anxiety, and epilepsy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions of Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate with biological receptors. Studies have suggested that the compound may interact with serotonin and dopamine receptors, which are critical for regulating mood and cognitive functions. The presence of the 5-Oxo group in the thiazepane ring is particularly noteworthy, as it has been shown to enhance binding affinity to certain CNS receptors, making this compound a promising candidate for further pharmacological exploration.

In addition to its potential as a pharmacological intermediate, Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate has also been studied for its role in chemical synthesis. Its unique structural features make it a valuable building block for constructing more complex molecules with tailored biological activities. Researchers have utilized this compound in the development of novel heterocyclic frameworks, which are essential for designing next-generation therapeutics. The ability to modify specific functional groups within this molecule allows for fine-tuning of its properties, making it an versatile tool in medicinal chemistry.

The synthesis of Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic catalysis have been particularly useful in constructing the complex core structure of this compound efficiently.

Current research efforts are focused on evaluating the pharmacokinetic and pharmacodynamic properties of Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate in preclinical models. These studies aim to determine its bioavailability, metabolic pathways, and potential side effects. By understanding how this compound is processed within the body, researchers can identify optimal dosing regimens and develop strategies to enhance its therapeutic efficacy while minimizing adverse effects.

The development of new drugs is often a lengthy and complex process that requires collaboration across multiple disciplines. Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate exemplifies the importance of interdisciplinary research in pharmaceutical discovery. Chemists play a crucial role in designing and synthesizing novel compounds like this one, while biologists and clinicians provide insights into their potential therapeutic applications and mechanisms of action. This collaborative approach is essential for advancing our understanding of disease processes and developing effective treatments.

As our knowledge of molecular structures and their interactions continues to grow, compounds like Ethyl 4-(5-Oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate will remain at the forefront of pharmaceutical innovation. The continued exploration of their biological activities will undoubtedly lead to new discoveries that improve human health and well-being. The rigorous standards applied throughout their development ensure that these compounds are not only effective but also safe for clinical use.

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